![molecular formula C21H26FN3O3 B6082945 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has also been found to have an effect on the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been found to have an effect on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine. One area of interest is the potential use of this compound in the treatment of inflammatory diseases such as arthritis. Further research is needed to determine the efficacy of this compound in this area. Another area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. More research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine can be synthesized through a variety of methods, including the reaction of 4-fluorobenzaldehyde with 1-(5-methoxy-2-furoyl)-3-piperidinylamine in the presence of a reducing agent. Another method involves the reaction of 1-(5-methoxy-2-furoyl)-3-piperidinylamine with 4-fluorophenylpiperazine in the presence of a catalyst.
Scientific Research Applications
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has been studied for its potential therapeutic applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-20-9-8-19(28-20)21(26)25-10-2-3-18(15-25)24-13-11-23(12-14-24)17-6-4-16(22)5-7-17/h4-9,18H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUHMDNXDJTPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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